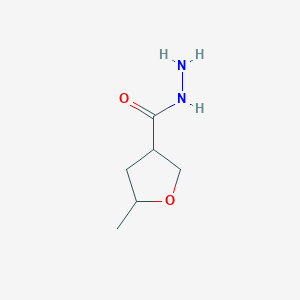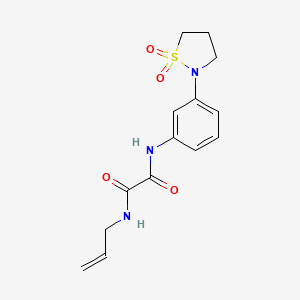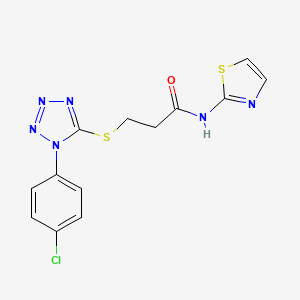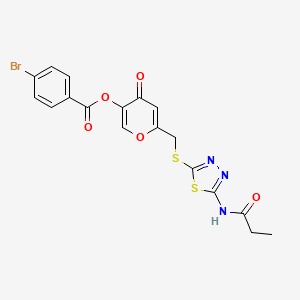![molecular formula C13H19N3O2 B2412463 N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide CAS No. 17102-89-5](/img/structure/B2412463.png)
N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide” is a chemical compound with the linear formula C13H19N3O2 . It has a molecular weight of 249.315 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide” are not fully detailed in the available resources. The compound has a molecular weight of 249.315 .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
The compound's role in photochemical reactions has been explored. For instance, Mella, Fagnoni, and Albini (2004) reported that the photochemically generated 4-(N,N-dimethylamino)phenyl cation adds to norbornene, yielding various products depending on the solvent. This process offers a novel access to a 'non classical' 2-norbornyl cation, with the product's fate influenced by the solvent's basicity/nucleophilicity (Mella, Fagnoni, & Albini, 2004).
Synthesis and Improvement Techniques
Gong Fenga (2007) focused on the synthesis and improvement of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide. The study reported an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation, indicating a simpler, safer, and cost-effective approach suitable for scale-up production (Gong Fenga, 2007).
Cyclopalladation Studies
Mossi, Klaus, and Rys (1992) investigated the cyclopalladation of acetylated anilines, including N-(3-methylphenyl)acetamide and similar compounds. They found that these compounds easily form complexes with palladium(II) acetate, showcasing the compound's role in forming complexes with metal ions (Mossi, Klaus, & Rys, 1992).
Protective Group Chemistry
Hanessian and Moralioglu (1972) explored the utility of N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals in protecting vicinal diols. Their research demonstrated that these compounds are useful as temporary protecting groups for diols, compatible with various acylation conditions (Hanessian & Moralioglu, 1972).
Insecticidal Activity
Samaritoni et al. (1999) showed that certain derivatives of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha, alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide, which include a dimethylamino group, retain much of the efficacy of the parent amide as broad-spectrum insecticides (Samaritoni et al., 1999).
Radiosynthesis for Metabolic Studies
Latli and Casida (1995) discussed the radiosynthesis of acetochlor, a chloroacetanilide herbicide, which includes a chloroacetamide group. This process is essential for studying the metabolism and mode of action of such compounds (Latli & Casida, 1995).
Anticonvulsant Properties
Camerman et al. (2005) reported on the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, noting its linearly extended conformation and identifying molecular features potentially responsible for its anticonvulsant activities (Camerman et al., 2005).
Eigenschaften
IUPAC Name |
N-[acetamido-[4-(dimethylamino)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(17)14-13(15-10(2)18)11-5-7-12(8-6-11)16(3)4/h5-8,13H,1-4H3,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPJDXAXWCIFEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)N(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide | |
CAS RN |
17102-89-5 |
Source


|
| Record name | N-((ACETYLAMINO)(4-(DIMETHYLAMINO)PHENYL)METHYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)

![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)









![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)